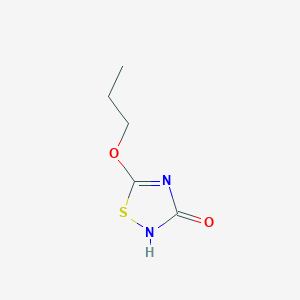

5-Propoxy-1,2,4-thiadiazol-3(2H)-one

Description

Properties

CAS No. |

56409-78-0 |

|---|---|

Molecular Formula |

C5H8N2O2S |

Molecular Weight |

160.20 g/mol |

IUPAC Name |

5-propoxy-1,2,4-thiadiazol-3-one |

InChI |

InChI=1S/C5H8N2O2S/c1-2-3-9-5-6-4(8)7-10-5/h2-3H2,1H3,(H,7,8) |

InChI Key |

BVKPGODVUREZTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=O)NS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in the 1,2,4-Thiadiazole Family

5-Amino-1,2,4-thiadiazol-3(2H)-one Derivatives

- 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3(2H)-one (Compound 2): Synthesized via alkylation of the 5-amino precursor with tetrahydrofuran derivatives. Exhibits a molecular weight of 202.0287 g/mol (C₆H₇N₃O₃S) and improved solubility due to the tetrahydrofuran substituent .

Agrochemical Derivatives: Methidathion and Prothidathion

- Methidathion (C₆H₁₁N₂O₄PS₃) : A phosphorodithioate insecticide with a 1,3,4-thiadiazole core substituted by methoxy and methyl groups. Its mode of action involves acetylcholinesterase inhibition .

- Prothidathion (C₁₀H₁₉N₂O₄PS₃) : Contains an isopropoxy group at position 5 and a phosphorodithioate side chain, highlighting the role of alkoxy groups in pesticidal activity .

Key Comparison (Table 1):

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|---|

| 5-Propoxy-1,2,4-thiadiazol-3(2H)-one | 1,2,4-Thiadiazole | 5-propoxy | Not reported | Potential agrochemical |

| Methidathion | 1,3,4-Thiadiazole | 5-methoxy, phosphorodithioate | 302.39 | Insecticide |

| Prothidathion | 1,3,4-Thiadiazole | 5-isopropoxy, phosphorodithioate | 382.49 | Acaricide, insecticide |

Isomeric Thiadiazole Derivatives: 1,2,5-Thiadiazoles

1,2,5-Thiadiazoles, such as 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide , exhibit distinct electronic properties due to sulfur and nitrogen arrangement. These compounds are often synthesized via cyclocondensation or oxidation reactions (e.g., m-CPBA-mediated sulfone formation) and are prominent in medicinal chemistry (e.g., Timolol for hypertension) .

Key Differences:

- Reactivity : 1,2,5-Thiadiazoles are more electron-deficient, favoring nucleophilic substitution at position 3.

- Applications : 1,2,5-Thiadiazole 1,1-dioxides act as pan-Kras inhibitors and histamine antagonists, whereas 1,2,4-thiadiazoles are less explored in drug development .

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The formation of 1,2,4-thiadiazole derivatives often begins with thiosemicarbazide intermediates, which undergo acid-catalyzed cyclization. For 5-Propoxy-1,2,4-thiadiazol-3(2H)-one, a plausible route involves the reaction of a propoxy-substituted thiosemicarbazide with a carbonyl-containing agent. For example, acylhydrazines (e.g., 15 ) react with isothiocyanates (e.g., 16 ) in ethanol under basic conditions to form thiosemicarbazides (e.g., 17a-f ), which cyclize in acidic media to yield 2-amino-5-substituted-1,3,4-thiadiazoles . Adapting this method, propoxy-thiosemicarbazide could cyclize with α-keto acids or esters to introduce the 3(2H)-one moiety.

Reaction conditions typically involve refluxing in ethanol or acetic acid for 4–6 hours, with yields ranging from 60% to 85% depending on the substituents . A critical challenge lies in ensuring regioselectivity during cyclization, as competing pathways may lead to isomeric byproducts.

Alkylation of Hydroxy-Thiadiazole Precursors

Introducing the propoxy group via post-cyclization alkylation is a viable strategy. This method mirrors the hydrocarbonylation of 3-chloro-4-hydroxy-1,2,5-thiadiazole described in patent US3564000A . For 1,2,4-thiadiazoles, a hypothetical precursor such as 5-hydroxy-1,2,4-thiadiazol-3(2H)-one could be treated with propyl bromide or iodide in the presence of a base (e.g., sodium carbonate) and a catalytic amount of sodium iodide.

Example Protocol

-

Substrate : 5-hydroxy-1,2,4-thiadiazol-3(2H)-one (1.36 g, 10 mmol)

-

Alkylating Agent : Propyl bromide (13.3 mmol)

-

Base : Sodium carbonate (1.06 g, 10 mmol)

-

Catalyst : Sodium iodide (0.12 g, 0.8 mmol)

-

Solvent : Dimethylformamide (25 mL)

Sulfur Monochloride-Mediated Cyclization

The reaction of alkyl cyanoformimidates with sulfur chlorides, as demonstrated for 1,2,5-thiadiazoles , can be adapted for 1,2,4-thiadiazole synthesis. For instance, n-propyl cyanoformimidate could react with sulfur monochloride (SCl) or dichloride (SCl₂) in a polar aprotic solvent (e.g., dimethylformamide) to form the thiadiazole ring. Subsequent oxidation of a 3-chloro substituent to a ketone would yield the target compound.

Key Parameters

-

Molar Ratio : 1:2–1:10 (cyanoformimidate:sulfur chloride)

-

Temperature : 0–60°C

This method’s success hinges on the stability of the propoxy group under strongly electrophilic conditions. Side reactions, such as chlorination at the alkoxy chain, may necessitate protective group strategies.

Oxidative Cyclization of Thioamides

Thioamides containing a propoxy group can undergo oxidative cyclization to form the thiadiazole ring. For example, treatment of N-propoxy-thiobenzamide with hydroxylamine in the presence of iodine or hydrogen peroxide may yield this compound. This approach mirrors the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides .

Optimization Considerations

-

Oxidizing Agent : I₂ (1.2 equiv) in ethanol

-

Temperature : 70–80°C

-

Reaction Time : 4–6 hours

Yields for analogous reactions range from 50% to 75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

A two-step process involving (1) thiadiazole ring formation and (2) propoxy group introduction via nucleophilic substitution is feasible. For example, 3-chloro-5-nitro-1,2,4-thiadiazole could react with sodium propoxide in dimethyl sulfoxide (DMSO) at 80°C to replace the nitro group with propoxy. Subsequent hydrolysis of the 3-chloro group to a ketone would complete the synthesis.

Critical Factors

-

Nucleophile Strength : Alkali metal alkoxides (e.g., NaOPr)

-

Solvent : DMSO or dimethylacetamide

This method offers regioselectivity but requires anhydrous conditions to prevent hydrolysis of the chloro intermediate.

Q & A

Q. What are the common synthetic routes for preparing 5-Propoxy-1,2,4-thiadiazol-3(2H)-one, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like Methidathion derivatives ( ) are synthesized via S-alkylation of thiadiazole precursors. A general method involves:

- Step 1 : Reacting 1,3,4-thiadiazol-2(3H)-one with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy group.

- Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) .

Key factors affecting yield include reaction temperature (60–80°C optimal), solvent polarity, and stoichiometric excess of the alkylating agent.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- ¹H/¹³C NMR : Confirm substituent integration and regiochemistry. For instance, the propoxy group’s methyl protons appear as a triplet (δ ~1.0 ppm), while adjacent methylene groups resonate at δ 3.5–4.0 ppm .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening this compound?

- Antimicrobial Testing : Follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .

- Cytotoxicity Screening : Utilize SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ calculations . Include normal fibroblast cells (e.g., WI-38) to assess selectivity .

Advanced Research Questions

Q. How do substituent variations on the thiadiazole ring affect the compound’s reactivity and biological activity?

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions but may reduce solubility. Chlorine at position 3 improves antimicrobial activity (MIC ~5 µg/mL vs. S. aureus) .

- Propoxy vs. Methoxy : Propoxy’s longer chain improves lipophilicity, enhancing membrane permeability in cancer cells (e.g., 2-fold lower IC₅₀ in DLD-1 colon cancer vs. methoxy analogs) .

- Contradictions : Some studies report reduced activity with bulkier substituents due to steric hindrance in target binding .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound, and how should cytotoxicity data be interpreted?

Q. How can computational methods like molecular docking predict the target interactions of this compound?

- Target Selection : Prioritize enzymes overexpressed in cancer (e.g., EGFR, Topoisomerase II) .

- Docking Workflow :

- Prepare ligand (compound) and receptor (PDB ID: 1M17) structures in AutoDock Vina.

- Score binding affinities; poses with ΔG ≤ -7.0 kcal/mol suggest strong interactions.

- Validate with MD simulations (e.g., GROMACS) to assess stability .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.